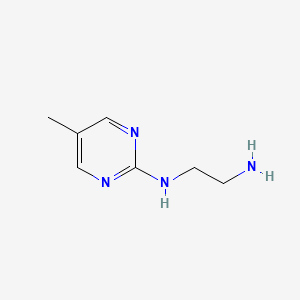![molecular formula C12H14N2O B13183546 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a pyridine ring and an azaspiroheptane moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde involves several steps. One common synthetic route includes the reaction of a pyridine derivative with an azaspiroheptane intermediate under specific conditions. The reaction typically requires the use of a base and a solvent, such as dichloromethane, and is carried out at room temperature . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Scientific Research Applications
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde can be compared with other spirocyclic compounds, such as:
5-Azaspiro[2.4]heptane-5-carbaldehyde: Similar in structure but lacks the pyridine ring.
7-Azaspiro[2.5]octane-7-carbaldehyde: Contains a larger spirocyclic ring.
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbaldehyde.
These comparisons highlight the uniqueness of this compound, particularly its combination of a pyridine ring and an azaspiroheptane moiety, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-(5-azaspiro[2.4]heptan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c15-8-10-1-2-11(13-7-10)14-6-5-12(9-14)3-4-12/h1-2,7-8H,3-6,9H2 |
InChI Key |
KQCPETHXUIUKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN(C2)C3=NC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


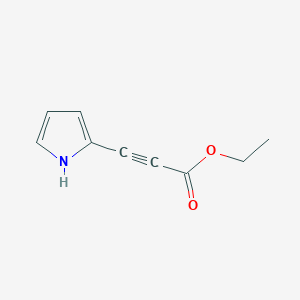

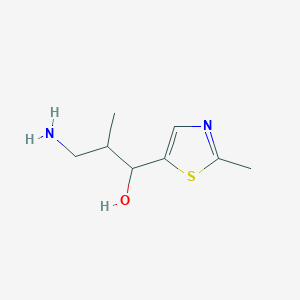
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
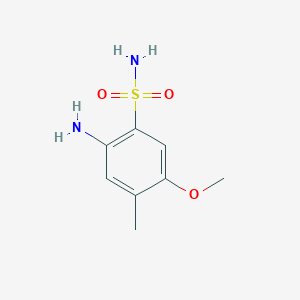



![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)

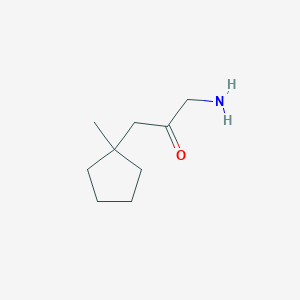
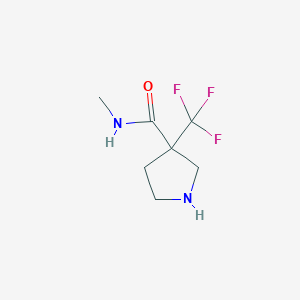
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)
